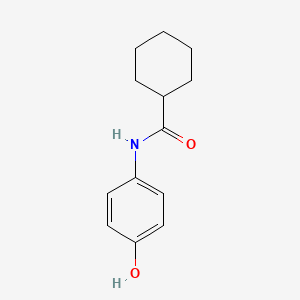

N-(4-hydroxyphenyl)cyclohexanecarboxamide

Übersicht

Beschreibung

N-(4-hydroxyphenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further connected to a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Formation of Acid Chloride: Cyclohexanecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amidation Reaction: The acid chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

Fenhexamid is primarily used as a fungicide in agricultural practices. Its mode of action involves inhibiting the growth of various fungal pathogens, particularly those affecting crops such as grapes, strawberries, and ornamental plants. The compound effectively targets Botrytis cinerea, a notorious pathogen responsible for gray mold in many fruits and flowers.

- Application Method : It is typically applied as a foliar spray, with specific guidelines on the number of applications per season and dosage rates to minimize environmental impact and ensure efficacy .

- Toxicological Profile : Studies have indicated that fenhexamid has a low toxicity profile, with an LD50 greater than 2000 mg/kg in rats, suggesting it poses minimal risk to human health when used according to safety guidelines . Additionally, it is classified as "not likely" to be carcinogenic based on extensive toxicological evaluations .

Pharmaceutical Applications

Anticancer Activity

Research has identified N-(4-hydroxyphenyl)cyclohexanecarboxamide as a compound with potential anticancer properties. Its structural characteristics allow it to act as an inhibitor of specific enzymes involved in cancer progression.

- Mechanism of Action : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against HepG2 liver cancer cells with an IC50 value of 7.69 µM, indicating its potential as a therapeutic agent in oncology .

- Tyrosinase Inhibition : Fenhexamid also displays inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests its potential use in dermatological treatments for conditions such as hyperpigmentation .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of N-(4-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N-(4-hydroxyphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

N-(4-hydroxyphenyl)adamantane carboxamide: This compound has an adamantane moiety instead of a cyclohexane ring and exhibits different biological activities.

N-(4-hydroxyphenyl)benzoic acid: This compound has a benzoic acid moiety instead of a cyclohexane ring and shows different chemical reactivity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various applications.

Biologische Aktivität

N-(4-hydroxyphenyl)cyclohexanecarboxamide, also known as a derivative of cyclohexanecarboxylic acid with a hydroxyl-substituted phenyl group, has garnered attention for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a carboxamide group and a para-hydroxyphenyl substituent. Its chemical formula is , and it exhibits properties that allow for interactions with various biological macromolecules.

This compound has been investigated for its role as an enzyme inhibitor and its interactions with proteins and nucleic acids. The compound's mechanism of action primarily involves:

- Binding to Enzymes : It can inhibit enzyme activity by binding to active sites or allosteric sites, thus affecting metabolic pathways.

- Modulation of Cellular Processes : The compound influences cellular signaling pathways, potentially leading to apoptosis in cancer cells or modulation of inflammatory responses.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . A study highlighted its potential in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent , particularly against certain strains of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Activity

Studies have reported that this compound possesses anti-inflammatory properties . It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Research Findings and Case Studies

A summary of key studies on this compound is provided below:

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile, with studies showing low cytotoxicity in normal human cell lines compared to cancerous ones. Further toxicological evaluations are necessary to establish comprehensive safety data.

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h6-10,15H,1-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPELRQCTCINJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.